![molecular formula C8H8N2OS B2463225 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 57663-05-5](/img/structure/B2463225.png)
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
The compound “6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6-position, a methylthio group at the 4-position, and a carbonitrile group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with the appropriate reagents to introduce the methyl, methylthio, and carbonitrile groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring, along with the various substituents, would have a significant impact on the compound’s shape and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methylthio and carbonitrile groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antibacterial Activity
Pyranoquinolines, including our compound of interest, have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives containing triazole and thiazolidine moieties demonstrated promising activity against both Gram-positive bacteria (such as S. aureus) and Gram-negative bacteria (including S. typhi and E. coli) . These findings suggest potential applications in combating bacterial infections.
Antiviral Properties
Previous studies have indicated that pyranoquinolines possess antiviral activity . Although more research is needed, this property could be relevant in the context of viral infections.
Antiallergic Effects
Pyranoquinolines have been associated with antiallergic properties . Investigating their impact on allergic reactions could provide valuable insights.
Asthma Treatment
Nonsteroidal compounds like pyranoquinolines, including our compound, have been used against asthma . Further studies may reveal their efficacy in managing respiratory conditions.
H1-Antihistamine and CNS Depressant Agents
Pyranoquinolines and their derivatives have been employed as H1-antihistamines and central nervous system (CNS) depressants in cell storage preparations . These applications underscore their potential in pharmacology.
Mechanism of Action
Target of Action
Similar compounds such as quinazolines have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the molecules of these compounds contain three electrophilic centers – the ester group and the c(2) and c(4) atoms of the pyrimidine ring – and one nucleophilic center – the c(5) atom of the pyrimidine ring . This structure could influence its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to a diversity of pharmacological responses .
Pharmacokinetics
In silico predictions of similar compounds suggest that they might have high blood-brain barrier penetration, indicating potential to treat brain-related conditions .
Result of Action
Similar compounds have shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the hydrolysis of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWULASGLHQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
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